FAUC 213

概要

説明

FAUC213は、ドーパミンD4受容体の選択的完全拮抗薬です。高い選択性と血脳関門を通過する能力で知られています。 この化合物は、特に神経薬理学の分野で、さまざまな科学研究アプリケーションで潜在的な可能性を示しています .

準備方法

FAUC213の合成は、コア構造の調製から始まり、続いて特定の官能基の導入が行われる、いくつかの段階を伴います。合成経路には、通常、制御された条件下で、塩素化剤やアミンなどの試薬の使用が含まれます。 工業生産方法は、これらの工程を最適化して、高い収率と純度を確保することがあります .

化学反応の分析

FAUC213は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して行うことができます。

還元: 還元反応には、水素化リチウムアルミニウムなどの試薬が関与することがあります。

置換: 置換反応の一般的な試薬には、ハロゲンや求核剤があります。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります

科学研究における用途

FAUC213は、その用途について広く研究されています。

化学: ドーパミン受容体拮抗薬の研究における参照化合物として使用されます。

生物学: ドーパミン関連の経路と行動に対する影響について調査されています。

医学: 統合失調症などの精神疾患の治療における潜在的な治療用途があります。

科学的研究の応用

Antipsychotic Properties

FAUC 213 has been studied for its atypical antipsychotic characteristics. Research indicates that it effectively reduces amphetamine-induced locomotor hyperactivity and restores prepulse inhibition disrupted by apomorphine in animal models. These effects were observed at a dose of 30 mg/kg, which did not induce catalepsy or increase dopamine turnover in key brain regions such as the dorsal striatum and nucleus accumbens, suggesting a unique mechanism of action distinct from traditional dopamine D2 receptor antagonists .

Case Study: Behavioral Neurobiology

- Objective : To evaluate the antipsychotic effects of this compound in behavioral models.

- Methods : Various concentrations were tested for their impact on spontaneous and drug-induced locomotion.

- Results : Significant behavioral modifications were noted without typical extrapyramidal side effects associated with other antipsychotics .

Neurochemical Research

This compound has also been utilized in neurochemical studies to explore its effects on neurotransmitter systems beyond dopamine. Its role as a D4 receptor antagonist allows researchers to investigate dopaminergic modulation in various brain regions, including the amygdala, which is crucial for emotional regulation and cognitive functions.

Case Study: Dopaminergic Modulation

- Objective : To assess the modulatory effects of this compound on the rat basolateral amygdala.

- Methods : The compound was administered to evaluate its influence on neuronal activity and behavior.

- Findings : Results indicated that this compound could alter dopaminergic signaling pathways, influencing behaviors related to anxiety and reward processing .

Endocrine Studies

In addition to its neuropharmacological applications, this compound has been investigated for its effects on endocrine functions. Specifically, it has been shown to impact the expression of luteinizing hormone in primary cell cultures from eel pituitary glands, suggesting potential applications in reproductive biology .

Case Study: Hormonal Regulation

- Objective : To determine the influence of this compound on luteinizing hormone expression.

- Methods : Primary cell cultures were treated with varying concentrations of this compound.

- Results : The compound demonstrated significant effects on hormone regulation, indicating its potential utility in studies of reproductive endocrinology.

Pharmacological Profile

This compound exhibits a high selectivity for the D4 receptor with an IC50 value of approximately 2.2 nM, while showing much lower affinity for D2 (3.4 μM) and D3 (5.3 μM) receptors. This profile makes it a valuable tool for differentiating the roles of these receptors in various physiological and pathological processes .

| Property | Value |

|---|---|

| Chemical Name | This compound |

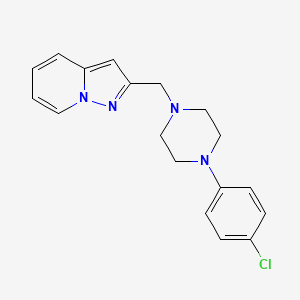

| Full Name | 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine |

| D4 Receptor IC50 | 2.2 nM |

| D3 Receptor IC50 | 5.3 μM |

| D2 Receptor IC50 | 3.4 μM |

作用機序

FAUC213は、ドーパミンD4受容体に結合することによりその効果を発揮し、ドーパミンの作用を阻害します。 この拮抗作用は、ドーパミンシグナル伝達に関与するさまざまな分子標的と経路に影響を与え、抗精神病作用の可能性をもたらします .

類似化合物との比較

FAUC213は、他のドーパミン受容体拮抗薬と比較して、ドーパミンD4受容体に対する高い選択性があるため、独特です。類似の化合物には次のようなものがあります。

レモキシプリド塩酸塩: D2受容体の選択的拮抗薬です。

A 77636塩酸塩: ドーパミンD1受容体の選択的で持続時間の長いアゴニストです。

ブレクスピプラゾール: ドーパミンD2受容体の部分アゴニスト

FAUC213は、その特異性と血脳関門を通過する能力において際立っており、神経薬理学的研究における貴重なツールとなっています .

生物活性

FAUC 213, chemically known as 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, is a highly selective antagonist of the dopamine D4 receptor subtype. This compound has garnered attention in pharmacological research due to its potential antipsychotic properties and its unique profile compared to other dopamine receptor antagonists.

This compound acts primarily as a full antagonist at the dopamine D4 receptor, with a binding affinity (Ki) of approximately 2.2 nM for human D4.4 receptors, indicating its high selectivity over other dopamine receptor subtypes, particularly the D2 receptor. This selectivity suggests that this compound may exhibit fewer extrapyramidal side effects commonly associated with D2 antagonism, making it a candidate for atypical antipsychotic therapy .

Antipsychotic Properties

In animal studies, this compound was evaluated for its effects on spontaneous locomotor activity and responses to amphetamine-induced hyperactivity and apomorphine-induced prepulse inhibition. Key findings from these studies include:

- Dosing and Efficacy : A significant reduction in amphetamine-induced locomotor hyperactivity was observed at a dose of 30 mg/kg. This dose also effectively restored apomorphine-disrupted prepulse inhibition without inducing catalepsy or increasing dopamine turnover in critical brain regions such as the dorsal striatum and nucleus accumbens .

- Side Effects : The compound did not appear to cause extrapyramidal symptoms at effective doses, suggesting a favorable side effect profile compared to traditional antipsychotics .

- Partial Involvement of Other Receptors : While this compound's primary action is through D4 receptor antagonism, there is evidence indicating potential partial involvement of serotonin (5-HT2) and alpha-1 adrenergic receptors in mediating some of its effects .

Comparative Efficacy

A comparative analysis of this compound with other antipsychotic agents reveals its unique position in pharmacotherapy:

| Compound | Receptor Affinity (Ki) | Main Action | Extrapyramidal Side Effects |

|---|---|---|---|

| This compound | 2.2 nM (D4) | D4 Antagonist | Low |

| Risperidone | ~1 nM (D2) | D2/D4 Antagonist | Moderate |

| Olanzapine | ~10 nM (D2) | D2/D4/5-HT2 Antagonist | Moderate |

| Clozapine | ~30 nM (D2) | D2/5-HT2 Antagonist | High |

Case Studies

Several studies have highlighted the potential clinical applications of this compound:

- Behavioral Neurobiology : In controlled trials, this compound demonstrated significant improvements in behavioral outcomes related to psychosis models, suggesting its utility in treating disorders characterized by dopamine dysregulation.

- Pharmacokinetics : Pharmacokinetic studies using high-performance liquid chromatography (HPLC) have shown that this compound is well-absorbed and has a favorable bioavailability profile, which supports its potential for oral administration in clinical settings .

- Neurochemical Impact : Research indicated that this compound does not significantly alter dopamine turnover in key brain regions associated with motor control and reward pathways, further supporting its reduced risk for causing movement disorders .

特性

IUPAC Name |

2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4/c19-15-4-6-17(7-5-15)22-11-9-21(10-12-22)14-16-13-18-3-1-2-8-23(18)20-16/h1-8,13H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRXURJDKOYCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN3C=CC=CC3=C2)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187460 | |

| Record name | FAUC-213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337972-47-1 | |

| Record name | FAUC-213 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337972471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAUC-213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FAUC-213 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8F040299R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。